molecular formula C24H26N4O4 B1684473 Cudc-101 CAS No. 1012054-59-9

Cudc-101

货号 B1684473
CAS 编号: 1012054-59-9
分子量: 434.5 g/mol
InChI 键: PLIVFNIUGLLCEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

CUDC-101 is a novel, small-molecule, anticancer agent that targets histone deacetylase (HDAC), EGF receptor (EGFR), and HER2 . It has potent antiproliferative and proapoptotic activity in cultured tumor cells and in vivo xenograft models .


Synthesis Analysis

CUDC-101 was created by introducing hydroxamic acid (functional group for HDAC inhibition) with a flexible side chain onto the methoxyethoxy group of the phenylaminoquinazoline backbone of the RTK inhibitor .


Molecular Structure Analysis

The molecular formula of CUDC-101 is C24H26N4O4 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

CUDC-101 potently inhibits HDAC, EGFR, and HER2 . It synergistically blocks key regulators of EGFR/HER2 signaling pathways, also attenuating multiple compensatory pathways, such as AKT, HER3, and MET, which enable cancer cells to escape the effects of conventional EGFR/HER2 inhibitors .


Physical And Chemical Properties Analysis

The exact mass of CUDC-101 is 434.20 and its molecular weight is 434.49 .

科研应用

增强猪体细胞核移植胚胎的发育能力

CUDC-101,一种组蛋白去乙酰化酶抑制剂,被发现可以改善猪体细胞核移植(SCNT)胚胎的体外和体内发育能力。它显著提高了囊胚率并增强了核重编程,表明在发育生物学和动物克隆方面具有潜在应用(Jin et al., 2014)

克服癌细胞的药物抗性

CUDC-101,一种作用于HDAC、EGFR和HER2的多靶点抑制剂,对各种癌细胞系表现出强效。它表现出显著的抗增殖和促凋亡活性,以及调节癌细胞中ABC药物转运蛋白ABCB1和ABCG2的能力,表明其在克服癌症治疗中的多药耐药性方面具有潜力(Wu et al., 2014)

头颈鳞状细胞癌的治疗

在一项I期研究中,CUDC-101与顺铂-放疗联合用于治疗头颈鳞状细胞癌(HNSCC)。建立了基于CUDC-101的联合疗法的最大耐受剂量,显示其作为HNSCC可行治疗的潜力(Galloway et al., 2015)

大鼠药代动力学

一项关于CUDC-101在大鼠中的药代动力学研究为了解其生物利用度和代谢提供了见解。这些信息对于了解药物在生物系统中的行为并指导其临床应用至关重要(Zhang et al., 2014)

预防癌细胞迁移和侵袭

CUDC-101被发现有效抑制癌细胞的迁移和侵袭,表明其在预防癌症转移中的潜在作用。这为研究癌症治疗提供了一个新途径,特别是在针对转移机制方面(Wang et al., 2013)

强效抗癌活性

CUDC-101在各种癌细胞系中展示了抗癌活性,包括对其他药物具有抗性的细胞系。它有效地破坏了癌细胞中的关键生存信号通路,展示了其作为强效抗癌药物的潜力(Lai et al., 2010)

治疗间变性甲状腺癌

CUDC-101在治疗间变性甲状腺癌(ATC)方面显示出有希望的结果,ATC是最致命的人类恶性肿瘤之一。它抑制了细胞增殖、迁移,并诱导细胞死亡,为其在ATC治疗中的评估提供了临床前基础(Zhang et al., 2015)

在各种晚期癌症中的应用

一项关于CUDC-101在患有晚期实体瘤的患者中的I期研究,包括头颈、胃、乳腺、肝脏和非小细胞肺癌,评估了其安全性和耐受性。该研究展示了抗肿瘤活性的初步证据,扩展了其在各种癌症类型中的潜在应用(Shimizu et al., 2014)

克服药物抗性机制

突出了CUDC-101逆转癌症治疗中多种药物抗性机制的能力。它显示出作为一种新型MDR逆转剂的潜力,建议将其与传统癌症化疗方案结合使用(To et al., 2013)

胰腺癌细胞的放射增敏作用

CUDC-101增强了胰腺癌细胞的放射敏感性,表明其在癌症治疗中作为放射增敏剂的潜力。这一发现为在胰腺癌治疗中将放疗与HDAC抑制剂结合开辟了新的可能性 (Moertl et al., 2019)

治疗去势抵抗性前列腺癌

在一项探索CUDC-101对去势抵抗性前列腺癌(CRPC)疗效的研究中,发现其抑制了全长雄激素受体和AR变异体AR-V7,表明了一种新的CRPC治疗方法 (Sun et al., 2016)

克服急性早幼粒细胞白血病对三氧化二砷的耐药性

发现CUDC-101能够克服急性早幼粒细胞白血病对三氧化二砷的耐药性,展示了其作为一种有效治疗选择的潜力,特别是在耐药病例中 (Zhang et al., 2020)

增强胶质母细胞瘤细胞的放射敏感性

CUDC-101增强了胶质母细胞瘤多形性细胞的放射敏感性,表明其作为一种肿瘤特异性放射增敏剂的实用性,以及在改善胶质母细胞瘤放疗结果中的潜在作用 (Schlaff et al., 2015)

Safety And Hazards

CUDC-101 is toxic and contains a pharmaceutically active ingredient. It can introduce adverse effects related to pharmacokinetics, toxicity, and patient compliance . It is a moderate to severe irritant to the skin and eyes .

未来方向

CUDC-101 has the potential to dramatically improve the treatment of heterogeneous and drug-resistant tumors that cannot be controlled with single-target agents . It may be a potential therapeutic option for the treatment of bladder cancer . Further understanding of bladder cancer through molecular biology and genetics studies has led to the development of diagnostic and therapeutic modalities for localized and advanced bladder cancer .

性质

IUPAC Name

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIVFNIUGLLCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143784
Record name CUDC-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cudc-101

CAS RN

1012054-59-9
Record name CUDC-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CUDC-101
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12174
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CUDC-101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUDC-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cudc-101
Reactant of Route 2
Reactant of Route 2
Cudc-101
Reactant of Route 3
Reactant of Route 3
Cudc-101
Reactant of Route 4
Cudc-101
Reactant of Route 5
Reactant of Route 5
Cudc-101
Reactant of Route 6
Cudc-101

Citations

For This Compound
1,080
Citations
X Cai, HX Zhai, J Wang, J Forrester, H Qu… - Journal of medicinal …, 2010 - ACS Publications
… Here, we describe the design, synthesis, and structure−activity relationship (SAR) of these novel compounds and the identification of 8 (CUDC-101) as a clinical candidate currently in …
Number of citations: 287 pubs.acs.org
CJ Lai, R Bao, XU Tao, J Wang, R Atoyan, H Qu… - Cancer research, 2010 - AACR
… Here, we report CUDC-101, a small molecule rationally … We show that CUDC-101 effectively suppresses the … Mechanistic studies reveal that CUDC-101 not only directly inhibits both …
Number of citations: 215 aacrjournals.org
Q Zhanga, C Wenb, JM Zheng Xiangc, X Wangc - bms-863233inhibitor.com
… Based on these promising data, CUDC-101 is currently … method for determination of CUDC-101. Herein we report the … 031 analytical method for the quantitation of CUDC-101 in …
Number of citations: 0 bms-863233inhibitor.com
L Zhang, Y Zhang, A Mehta, M Boufraqech, S Davis… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… Recently, a Phase I study of CUDC-101 reported that CUDC-101 was tolerated and showed some preliminary evidence of antitumor activity. Pharmacodynamic analysis in skin biopsy …
Number of citations: 63 www.ncbi.nlm.nih.gov
J Wang, K Selmi, M Samson, J Forrester, R Atoyan… - Cancer Research, 2011 - AACR
… in regulating cell motility, and demonstrate that CUDC-101 can induce E-cadherin … CUDC-101 reduces tumor cell migration and invasion. Together, our findings suggest that CUDC-101, …
Number of citations: 0 aacrjournals.org
Z Wang, L Li, C Chu, X Wei, Q Liu… - International …, 2023 - spandidos-publications.com
… The results of the present study also suggested that in CUDC-101-treated bladder cancer cells, CUDC-101 could inhibit differentiation and enhanced apoptotic cell death through the …
Number of citations: 5 www.spandidos-publications.com
T Shimizu, PM LoRusso, KP Papadopoulos… - Clinical cancer …, 2014 - AACR
… In our first-in-human phase I study, CUDC-101 can be safely … CUDC-101 effectively inhibited HDAC activity at the 275-mg/m 2 dose level. Continued clinical development of CUDC-101 …
Number of citations: 71 aacrjournals.org
J Wang, NW Pursell, MES Samson, R Atoyan… - Molecular cancer …, 2013 - AACR
… To explore the antidrug resistance activity of CUDC-101, we first attempted to generate CUDC-101–resistant cells from EGFR inhibitor-sensitive NSCLC HCC827 cells, which harbor …
Number of citations: 74 aacrjournals.org
M Ji, Z Li, Z Lin, L Chen - American Journal of Cancer Research, 2018 - ncbi.nlm.nih.gov
… , CUDC-101, combined with gemcitabine in PC cell lines. In vitro, we found that Co-treatment with CUDC-101 and … In addition, CUDC-101 enhanced gemcitabine-induced apoptosis via …
Number of citations: 24 www.ncbi.nlm.nih.gov
H Sun, SN Mediwala, AT Szafran, MA Mancini… - Hormones and …, 2016 - Springer
… , CUDC-101 was more effective than AR-V7 silencing, raising the prospect that CUDC-101 has additional targets beside AR-V7. In support of this, we found that CUDC-101 increased …
Number of citations: 21 link.springer.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。